molecular formula C19H23BrN2O9 B12756807 D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy- CAS No. 64122-65-2

D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-

Cat. No.: B12756807
CAS No.: 64122-65-2
M. Wt: 503.3 g/mol
InChI Key: YSCDQQPHGFICPU-YZKZVDITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside typically involves the following steps :

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Coupling Reaction: The brominated indole is then coupled with a neuraminic acid derivative under acidic or basic conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside has a wide range of applications in scientific research :

    Biochemistry: Used as a chromogenic substrate to detect sialidase activity in various biological samples.

    Molecular Biology: Employed in assays to study the enzymatic activity of neuraminidases.

    Medicine: Potential use in diagnostic assays for detecting bacterial and viral infections that involve sialidase activity.

    Industry: Utilized in the production of biochemical reagents and diagnostic kits

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is unique due to its specific brominated indole structure, which provides distinct chromogenic properties. This makes it particularly useful in detecting sialidase activity with high sensitivity and specificity .

Properties

CAS No.

64122-65-2

Molecular Formula

C19H23BrN2O9

Molecular Weight

503.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C19H23BrN2O9/c1-8(24)22-15-12(25)5-19(18(28)29,31-17(15)16(27)13(26)7-23)30-14-6-21-11-3-2-9(20)4-10(11)14/h2-4,6,12-13,15-17,21,23,25-27H,5,7H2,1H3,(H,22,24)(H,28,29)/t12-,13+,15+,16+,17+,19+/m0/s1

InChI Key

YSCDQQPHGFICPU-YZKZVDITSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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